molecular formula C19H15ClN2O3 B2865218 N-(4-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide CAS No. 887891-74-9

N-(4-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide

Cat. No.: B2865218
CAS No.: 887891-74-9
M. Wt: 354.79
InChI Key: HTCCKMZRFWTEMX-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H15ClN2O3 and its molecular weight is 354.79. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Properties

One line of research delves into the chemical reactions involving chlorophenylcarbene and benzofuran, leading to the formation of cyclopropane derivatives and subsequent products like the benzopyrylium cation and quinolines. These reactions demonstrate the compound's role in complex chemical transformations and the potential for creating diverse chemical structures (Sonnenschein, Schmitz, & Pritzkow, 1990).

Biological Activities

Another area of research focuses on the synthesis of new tetrahydropyrimidine-thiones and their derivatives, showcasing the potential biological activities of compounds structurally related to "N-(4-chlorophenyl)-3-(cyclopropanecarboxamido)benzofuran-2-carboxamide." These compounds have been evaluated for their antimicrobial properties, indicating significant inhibition of bacterial and fungal growth. This underscores the potential utility of such compounds in developing novel antimicrobial agents (Akbari et al., 2008).

Molecular Structure Analysis

Research has also been conducted on the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including structural analyses through spectroscopic methods and crystallography. These studies provide insights into the molecular configurations and stability of compounds with similar structural features, contributing to a better understanding of their chemical behavior and potential applications (Özer et al., 2009).

Antipathogenic Activity

Further research on thiourea derivatives, including compounds with chlorophenyl groups, has investigated their interaction with bacterial cells and their anti-pathogenic activity. These studies highlight the potential of such compounds to serve as templates for the development of new antimicrobial agents with specific mechanisms of action, particularly against biofilm-forming bacteria (Limban, Marutescu, & Chifiriuc, 2011).

Properties

IUPAC Name

N-(4-chlorophenyl)-3-(cyclopropanecarbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O3/c20-12-7-9-13(10-8-12)21-19(24)17-16(22-18(23)11-5-6-11)14-3-1-2-4-15(14)25-17/h1-4,7-11H,5-6H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCCKMZRFWTEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.